2-(Aminomethyl)-N,N-diethylaniline

Catalog No.
S682091
CAS No.
334009-12-0
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-N,N-diethylaniline

CAS Number

334009-12-0

Product Name

2-(Aminomethyl)-N,N-diethylaniline

IUPAC Name

2-(aminomethyl)-N,N-diethylaniline

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4,9,12H2,1-2H3

InChI Key

XCALVTLLSKYQMH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=CC=C1CN

Canonical SMILES

CCN(CC)C1=CC=CC=C1CN

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2-(Aminomethyl)-N,N-diethylaniline is an organic compound characterized by its amine functional group attached to a diethyl-substituted aniline structure. The compound's molecular formula is C₁₄H₁₉N, and it features a secondary amine due to the presence of the amino group. This compound is typically a colorless to pale yellow liquid with a fishy odor. It is soluble in organic solvents but insoluble in water, making it useful in various chemical applications.

Typical of arylamines:

  • Electrophilic Aromatic Substitution: The amino group activates the aromatic ring, favoring substitution at the ortho and para positions. This can lead to polysubstitution if not controlled .
  • Oxidation: The compound can undergo oxidation reactions, forming N-oxides or other derivatives depending on the reaction conditions and reagents used.
  • Acylation: Similar to other amines, it can react with acyl chlorides to form amides, which can then be further manipulated .

Research indicates that compounds similar to 2-(Aminomethyl)-N,N-diethylaniline exhibit various biological activities, including antimicrobial and antitumor properties. The biological activity largely depends on the specific structural features of the compound, such as the presence of substituents on the aromatic ring and the nature of the amino group.

Several methods exist for synthesizing 2-(Aminomethyl)-N,N-diethylaniline:

  • Reduction of Nitro Compounds: Starting from nitro-substituted anilines, reduction using hydrogen gas or metal catalysts can yield the corresponding amine.
  • Alkylation of Aniline: Aniline can be reacted with diethyl sulfate or similar alkylating agents to introduce diethyl groups, followed by aminomethylation using formaldehyde and a reducing agent.
  • Direct Amination: The direct reaction of diethylaniline with formaldehyde in the presence of a catalyst can also yield this compound.

2-(Aminomethyl)-N,N-diethylaniline finds applications in various fields:

  • Dyes and Pigments: It is used as an intermediate in the production of azo dyes.
  • Pharmaceuticals: Its derivatives may serve as precursors for drug synthesis due to their biological activity.
  • Chemical Manufacturing: Employed as a reagent in organic synthesis for producing other chemical compounds.

Several compounds share structural similarities with 2-(Aminomethyl)-N,N-diethylaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-DiethylanilineTwo ethyl groups on nitrogenCommonly used in dye manufacturing
N,N-DimethylanilineTwo methyl groups on nitrogenExhibits distinct metabolic pathways
4-AminobenzylamineAmino group at para positionUtilized in pharmaceuticals for its reactivity
BenzylamineSimple benzene ring with an amineLess sterically hindered than diethylamine

Each of these compounds has unique properties and applications, but 2-(Aminomethyl)-N,N-diethylaniline stands out due to its specific structural characteristics that influence its reactivity and potential biological activities.

XLogP3

1.6

Dates

Last modified: 08-15-2023

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